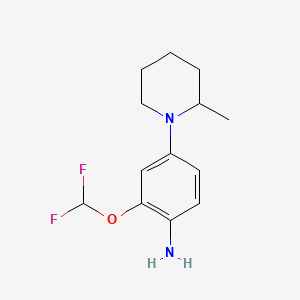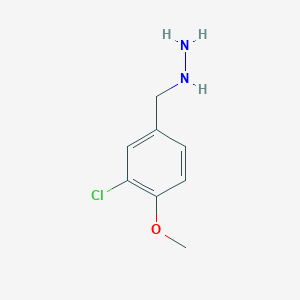
(3-Chloro-4-methoxybenzyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-4-methoxybenzyl)hydrazine is an organic compound characterized by the presence of a chloro group at the third position and a methoxy group at the fourth position on a benzyl hydrazine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-methoxybenzyl)hydrazine typically involves the reaction of (3-Chloro-4-methoxybenzaldehyde) with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: (3-Chloro-4-methoxybenzyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitriles.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azides, while reduction can produce amines.
Scientific Research Applications
(3-Chloro-4-methoxybenzyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-Chloro-4-methoxybenzyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to its biological effects.
Comparison with Similar Compounds
- (4-Methoxybenzyl)hydrazine
- (3-Chlorobenzyl)hydrazine
- (4-Chlorobenzyl)hydrazine
Comparison: (3-Chloro-4-methoxybenzyl)hydrazine is unique due to the presence of both chloro and methoxy groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C8H11ClN2O |
|---|---|
Molecular Weight |
186.64 g/mol |
IUPAC Name |
(3-chloro-4-methoxyphenyl)methylhydrazine |
InChI |
InChI=1S/C8H11ClN2O/c1-12-8-3-2-6(5-11-10)4-7(8)9/h2-4,11H,5,10H2,1H3 |
InChI Key |
YPHRVLGXQAQVQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


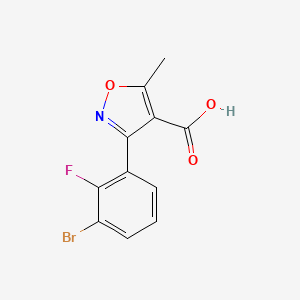
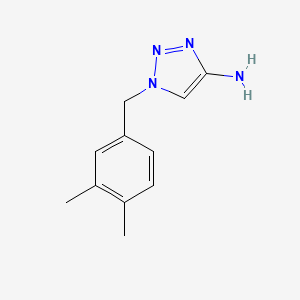


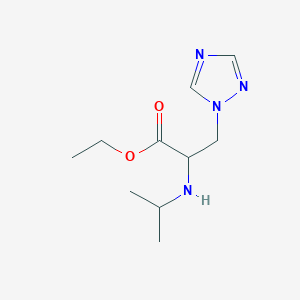

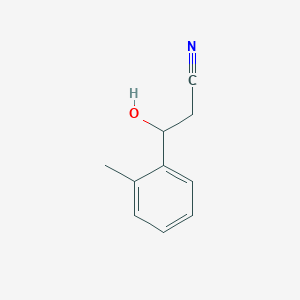
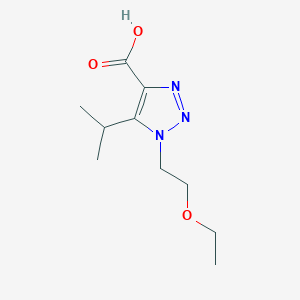

![4-[(Pyridin-2-yl)methyl]oxolan-3-ol](/img/structure/B15326387.png)
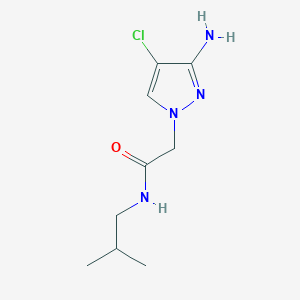
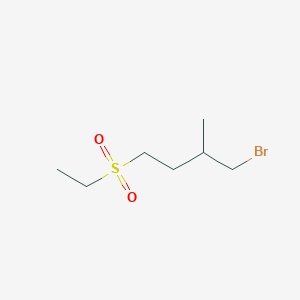
![1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one](/img/structure/B15326411.png)
